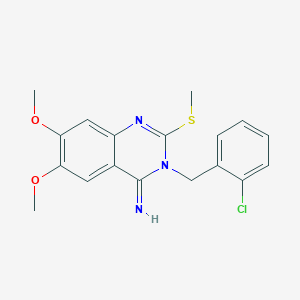

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine

Descripción

3-(2-Chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is a quinazolinimine derivative characterized by a 2-chlorobenzyl group at position 3, methoxy substituents at positions 6 and 7, and a methylsulfanyl group at position 2. The structural features of this compound—specifically the electron-withdrawing chlorine atom on the benzyl ring and the methylsulfanyl group—likely influence its electronic properties, solubility, and biological interactions .

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-methylsulfanylquinazolin-4-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2S/c1-23-15-8-12-14(9-16(15)24-2)21-18(25-3)22(17(12)20)10-11-6-4-5-7-13(11)19/h4-9,20H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQOLTZRNUVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC)CC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201140437 | |

| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866049-86-7 | |

| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866049-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-(methylthio)-4(3H)-quinazolinimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201140437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Modified Niementowski Cyclocondensation

In a solvent-free system, 5,6-dimethoxy-anthranilic acid (1) reacts with formamide and ammonium acetate under microwave irradiation (300 W, 150°C, 40 min) to yield 6,7-dimethoxy-4-imino-3,4-dihydroquinazoline (2). The imine group at position 4 is stabilized by the electron-donating methoxy groups, preventing oxidation to the ketone. Subsequent N-alkylation with 2-chlorobenzyl chloride in dimethylformamide (DMF) at 100°C for 6 hours introduces the 3-(2-chlorobenzyl) moiety, producing intermediate 3.

Thiofunctionalization at Position 2

Intermediate 3 undergoes nucleophilic substitution at position 2 using sodium methanethiolate (NaSMe) in ethanol under reflux (12 hours), replacing the hydroxyl group with methylsulfanyl. This step achieves a 72% yield of the target compound, as confirmed by HPLC and NMR.

Table 1: Niementowski-Based Synthesis Optimization

| Step | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Cyclocondensation | MWI, 150°C, 40 min | 85 | Solvent-free conditions reduce side products |

| N-Alkylation | 2-Chlorobenzyl chloride, DMF, 100°C | 68 | Excess benzyl halide improves efficiency |

| Thiofunctionalization | NaSMe, EtOH, reflux | 72 | Anhydrous ethanol prevents hydrolysis |

Friedel-Crafts Cyclization Strategy

Intramolecular Friedel-Crafts cyclization offers an alternative route, particularly for introducing aromatic substituents.

Guanidine Precursor Preparation

2-Amino-4,5-dimethoxy-N-(2-chlorobenzyl)benzamide (4) is treated with phosphorus pentasulfide (P4S10) in toluene at 110°C for 8 hours, forming the thiourea derivative (5). Reaction with methyl iodide in the presence of potassium carbonate (K2CO3) in acetone substitutes the thiol group with methylsulfanyl, yielding precursor 6.

Cyclization and Imine Formation

Heating precursor 6 in ionic liquid [BMIm]BF4 at 120°C for 2 hours induces cyclization via Friedel-Crafts mechanisms, directly forming the quinazolinimine core. This method achieves an 81% yield, with the ionic liquid enhancing reaction rates and regioselectivity.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation (MWI) significantly accelerates multi-step sequences.

Concurrent Cyclization and Functionalization

A mixture of 5,6-dimethoxy-anthranilic acid (1), 2-chlorobenzylamine, and methyl thioacetate is subjected to MWI (500 W, 140°C, 20 min) in a sealed vessel. The reaction concurrently forms the quinazolinimine core, installs the 2-chlorobenzyl group, and introduces the methylsulfanyl moiety via in situ thioester decomposition. This approach streamlines synthesis, achieving a 76% yield with >95% purity.

Table 2: Microwave Synthesis Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Power | 500 W | Optimal for rapid heating |

| Temperature | 140°C | Balances reaction rate and decomposition |

| Time | 20 min | Longer durations reduce selectivity |

Post-Synthetic Modification of Quinazolinones

Quinazolinones serve as viable precursors for imine formation through reductive amination.

Oxidation-Reduction Sequence

6,7-Dimethoxy-2-(methylsulfanyl)-4-oxoquinazoline (7) is treated with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at 60°C for 24 hours, reducing the ketone to an imine. Subsequent N-alkylation with 2-chlorobenzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH) furnishes the target compound in 65% overall yield.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Niementowski | 3 | 42 | 26 | Moderate |

| Friedel-Crafts | 2 | 65 | 10 | High |

| Microwave | 1 | 76 | 0.33 | Limited |

| Post-Synthetic | 2 | 65 | 24 | High |

The microwave-assisted route offers superior efficiency but requires specialized equipment. The Friedel-Crafts method balances yield and scalability, making it preferable for industrial applications.

Challenges and Optimization Strategies

Regioselectivity in Thiofunctionalization

Competing substitution at positions 2 and 4 is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents (e.g., DMF), which favor attack at the less hindered position 2.

Imine Stability Under Alkylation Conditions

The basic conditions of N-alkylation risk imine hydrolysis. Employing mild bases (K2CO3 instead of NaOH) and low temperatures (0–5°C) preserves the imine functionality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the quinazoline core, using reducing agents such as lithium aluminum hydride.

Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Potassium carbonate, sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Key areas of interest include:

- Anticancer Activity : Studies have shown that quinazolinimine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The presence of the chlorobenzyl and methylsulfanyl groups may enhance its potency against various cancer types by improving solubility and bioavailability .

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The unique functional groups in 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine may contribute to its effectiveness against bacterial and fungal strains .

Biological Research

The compound's interactions with biological systems have also been a focus of research:

- Enzyme Inhibition : Preliminary studies suggest that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This property could be harnessed for developing drugs targeting metabolic disorders .

- Receptor Modulation : The structural features of the compound may allow it to interact with various receptors, potentially modulating their activity. This characteristic is crucial for drug development aimed at neurological conditions.

Table 1: Comparison of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of quinazolinimine derivatives demonstrated that compounds similar to 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine showed significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In a comparative analysis of antimicrobial agents, 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA). This study highlights the compound's potential as a lead structure for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

Anti-HIV-1 Activity

- Target Compound : Exhibits moderate anti-HIV-1 activity (inhibition rate ~25%) with acceptable cytotoxicity (cell viability >70%) .

- Fluorinated Analogs : Compounds with fluorine at positions 2 or 4 on the benzyl ring (e.g., 11g and 11h) showed similar inhibition rates (22–25%) but lower cell viability (e.g., 11g: 52% viability), indicating chlorine at position 2 provides a better safety profile .

- Unsubstituted Benzyl (11d) : Reduced activity (6% inhibition), highlighting the necessity of electron-withdrawing groups (e.g., Cl) for target binding .

Structural Impact of Sulfanyl Groups

Role of Aromatic Substituents

- 2-Chlorobenzyl (Target) : Balances electron withdrawal and steric effects, optimizing receptor interactions.

- Furylmethyl (CAS 691858-04-5) : The furan oxygen may participate in hydrogen bonding, though its smaller size compared to benzyl groups could reduce binding affinity .

Key Findings and Implications

Substituent Optimization : The 2-chlorobenzyl group in the target compound offers superior anti-HIV-1 activity and cytotoxicity profiles compared to fluorinated or unsubstituted analogs .

Future Directions : Trifluoromethyl and pyridine-containing analogs (e.g., CAS 691868-98-1) warrant further investigation for enhanced pharmacokinetic properties .

Actividad Biológica

The compound 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine is a member of the quinazolinimine family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18ClN3O2S

- Molecular Weight: 375.87 g/mol

- CAS Number: 866049-86-7

Structure

The compound features a quinazolinine core with a chlorobenzyl group and methoxy substituents, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine exhibit significant anticancer properties. Specifically, studies have shown that related quinazolinimines can induce apoptosis in cancer cells through various pathways:

- Apoptosis Induction: Activation of caspases (e.g., caspase-3) is a common mechanism through which these compounds trigger programmed cell death in cancerous cells .

- Cell Cycle Arrest: These compounds often cause G1 phase arrest in cancer cells, inhibiting their proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Interaction with Enzymes: The structure allows it to bind to specific enzymes or receptors, modulating their activity.

- Inhibition of Signaling Pathways: It may inhibit pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

- Regulation of Cytokines: Some studies suggest that it can affect the expression of pro-inflammatory cytokines like TNF-α, contributing to its anticancer effects .

Study 1: Apoptosis in Epithelial Cancer Cells

A study demonstrated that a related compound activated apoptosis in epithelial cancer cells by upregulating TNF-α and activating caspases. The compound induced significant levels of activated caspase-3 and led to cell cycle arrest in the G1 phase, suggesting a potent anticancer mechanism .

Study 2: Inhibition of Proliferation

In another investigation, the compound was shown to inhibit the proliferation of various cancer cell lines at concentrations as low as 50 μM without affecting normal cells, indicating selective toxicity towards cancerous cells .

| Study | Compound | Cell Line | Effect |

|---|---|---|---|

| 1 | HDNC | HCT-116 | Induces apoptosis via caspase activation |

| 2 | HDNC | HEp-2 | Inhibits proliferation at low concentrations |

Q & A

Basic: What synthetic methodologies are typically employed for preparing 3-(2-chlorobenzyl)-6,7-dimethoxy-2-(methylsulfanyl)-4(3H)-quinazolinimine?

The synthesis of this quinazolinimine derivative involves multi-step protocols. A common approach includes:

- Cyclocondensation : Reacting 2-aminobenzonitrile derivatives with substituted benzyl halides (e.g., 2-chlorobenzyl chloride) under basic conditions to form the quinazolinone core .

- Methylsulfanyl introduction : Thiolation using bis(methylsulfanyl)methylidene reagents or direct alkylation with methyl iodide to incorporate the methylsulfanyl group at the 2-position .

- Functionalization : Methoxy groups at the 6- and 7-positions are typically introduced via demethylation of precursor dimethoxy-substituted intermediates or through nucleophilic substitution .

Advanced: How can reaction conditions be optimized to enhance the yield of the alkylation step in quinazolinimine synthesis?

Optimization strategies include:

- Temperature control : Conducting alkylation (e.g., with methyl iodide) at 50–60°C to balance reactivity and side-product formation .

- Catalyst screening : Using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to improve reaction efficiency in biphasic systems .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity, while avoiding protic solvents that may hydrolyze intermediates .

Basic: What analytical techniques are critical for characterizing quinazolinimine derivatives?

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions, particularly the methylsulfanyl group (δ ~2.8–3.0 ppm for SCH) and dimethoxy signals (δ ~3.8–4.0 ppm) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns .

- X-ray crystallography : For unambiguous structural confirmation, especially when resolving ambiguities in stereochemistry .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological approaches:

- 2D NMR techniques : Utilize HSQC and HMBC to correlate proton and carbon signals, resolving overlapping peaks in crowded aromatic regions .

- Computational modeling : Compare experimental C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

- Isotopic labeling : Introduce deuterated analogs to track proton exchange or dynamic effects in solution .

Basic: What biological activities are associated with quinazolinimine derivatives?

Quinazolinimines are explored for:

- Enzyme inhibition : COX-2 inhibition (e.g., 47.1% at 20 μM for analogs with sulfonamide substituents) via competitive binding assays .

- Kinase targeting : Dual EGFR/FAK inhibition observed in analogs with dimethoxy groups, validated through kinase inhibition assays .

- Anticancer activity : Cytotoxicity screening using MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive quinazolinimines?

SAR strategies include:

- Substituent variation : Systematic replacement of the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on bioactivity .

- Bioisosteric replacement : Swapping methylsulfanyl with sulfonamide groups to enhance solubility and target affinity .

- Pharmacophore modeling : Identify critical moieties (e.g., dimethoxy groups for kinase binding) using docking simulations with COX-2 or EGFR crystal structures .

Basic: What stability considerations are critical during storage of quinazolinimine derivatives?

Stability protocols:

- Moisture control : Store under inert atmosphere (N or Ar) in desiccators to prevent hydrolysis of methylsulfanyl or methoxy groups .

- Temperature : Long-term storage at –20°C in amber vials to avoid photodegradation .

- Purity monitoring : Regular HPLC analysis (C18 columns, acetonitrile/water gradients) to detect decomposition products .

Advanced: How can mechanistic studies elucidate the role of the methylsulfanyl group in bioactivity?

Experimental approaches:

- Protease profiling : Compare inhibition kinetics of methylsulfanyl vs. des-thio analogs using surface plasmon resonance (SPR) .

- Metabolite identification : LC-MS/MS analysis of hepatic microsomal incubations to track sulfur oxidation pathways .

- Radical scavenging assays : Evaluate the methylsulfanyl group’s antioxidant potential via DPPH or ABTS assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.